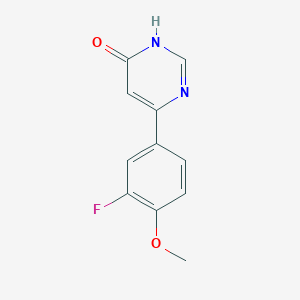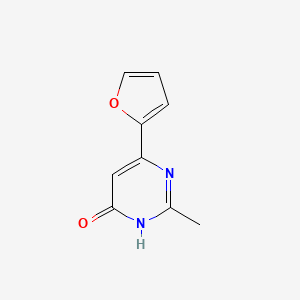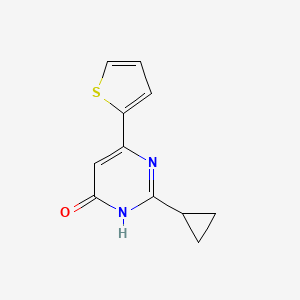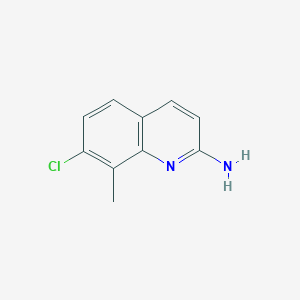
7-氯-8-甲基喹啉-2-胺
描述
7-Chloro-8-methylquinolin-2-amine is a quinoline derivative . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
Quinoline and its derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .科学研究应用
营养方面和致癌剂
关于影响癌症发病率的饮食因素的研究已确定杂环胺 (HA) 是人类乳腺癌的潜在病因,这些杂环胺是在用普通方法烹制的肉类中形成的。在油炸和烤牛肉中普遍存在的杂环胺,如 PhIP,已在啮齿动物模型中显示出乳腺癌的致癌特性。该研究强调需要进一步检查杂环胺与其他饮食因素之间关于乳腺癌发生的相互作用 (斯奈德温,1994)。
含氯喹的化合物
氯喹 (CQ) 及其衍生物以其抗疟疾作用而闻名,由于其生化特性,正在研究将其重新用于各种疾病。已经研究了基于 CQ 骨架的新型化合物,重点是了解其化学结构、生物学评价和潜在治疗应用。该综述建议探索外消旋氯喹和其他结构类似物,以获得治疗疟疾以外的疾病的额外益处 (恩加里亚等人,2015)。
神经保护、抗成瘾和抗抑郁特性
1MeTIQ 是一种哺乳动物大脑中的内源性化合物,在中枢神经系统疾病的动物模型中显示出神经保护、抗成瘾和抗抑郁特性。这篇综述强调了 1MeTIQ 作为治疗剂的潜力,强调了其独特的作用机制以及支持其用于治疗神经退行性疾病和成瘾的证据 (安特基维兹-米哈鲁克等人,2018)。
咪喹莫特及其类似物的应用
咪喹莫特是一种非核苷咪唑喹啉胺,通过局部诱导细胞因子激活免疫系统。尽管在体外缺乏固有的抗病毒或抗增殖活性,但咪喹莫特在各种体内研究中显示出治疗皮肤病的有效性。这篇综述讨论了咪喹莫特作为治疗多种皮肤疾病的局部用药的潜力,重点介绍了其免疫调节、抗病毒、抗增殖和抗肿瘤活性 (赛义德,2001)。
8-羟基喹啉在药物化学中的应用
8-羟基喹啉衍生物因其显着的生物活性和作为治疗癌症、艾滋病毒和神经退行性疾病等危及生命的疾病的药物分子的潜力而备受关注。这篇综述强调了对 8-羟基喹啉进行合成修饰以开发有效的候选药物的重要性,特别强调了它们的金属螯合特性和治疗应用 (古普塔等人,2021)。
作用机制
Target of Action
The primary target of 7-Chloro-8-methylquinolin-2-amine is the non-small cell lung cancer cell line, A549 . This compound interacts with the predominant PI3K/AKT/mTOR pathway proteins, which play a significant role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
7-Chloro-8-methylquinolin-2-amine interacts with its targets, the PI3K/AKT/mTOR pathway proteins, resulting in a decrease in their activity . This interaction leads to a reduction in cell proliferation and an increase in apoptosis, thereby inhibiting the growth of the A549 cell line .
Biochemical Pathways
The primary biochemical pathway affected by 7-Chloro-8-methylquinolin-2-amine is the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in cell survival, growth, and proliferation. By inhibiting this pathway, 7-Chloro-8-methylquinolin-2-amine disrupts these processes, leading to the death of cancer cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Chloro-8-methylquinolin-2-amine are predicted to be satisfactory . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of 7-Chloro-8-methylquinolin-2-amine’s action include the inhibition of cell proliferation and the induction of apoptosis in the A549 cell line . This results in a decrease in the growth of the cancer cells .
未来方向
Quinoline and its derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
生化分析
Biochemical Properties
7-Chloro-8-methylquinolin-2-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the disruption of cellular processes essential for cancer cell survival. Additionally, 7-Chloro-8-methylquinolin-2-amine can bind to specific proteins, altering their function and affecting cellular signaling pathways .
Cellular Effects
The effects of 7-Chloro-8-methylquinolin-2-amine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 7-Chloro-8-methylquinolin-2-amine can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . It also affects gene expression by upregulating or downregulating the transcription of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 7-Chloro-8-methylquinolin-2-amine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, leading to their inhibition or activation . This binding can result in changes in gene expression, affecting the transcription of genes involved in critical cellular processes . The compound’s ability to inhibit specific enzymes can disrupt metabolic pathways, leading to the accumulation or depletion of metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-8-methylquinolin-2-amine can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function . Studies have shown that 7-Chloro-8-methylquinolin-2-amine remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Chloro-8-methylquinolin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
7-Chloro-8-methylquinolin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux by altering the levels of metabolites and influencing the activity of enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 7-Chloro-8-methylquinolin-2-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, affecting its accumulation and activity . The distribution of 7-Chloro-8-methylquinolin-2-amine within tissues can also influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 7-Chloro-8-methylquinolin-2-amine is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biological activity . For example, 7-Chloro-8-methylquinolin-2-amine may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
属性
IUPAC Name |
7-chloro-8-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOIWBHSUDFVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


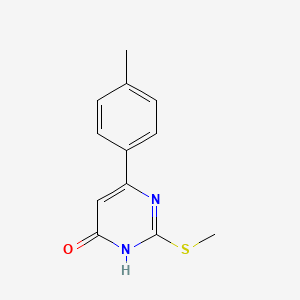
![1-(Propane-2-sulfonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1489741.png)
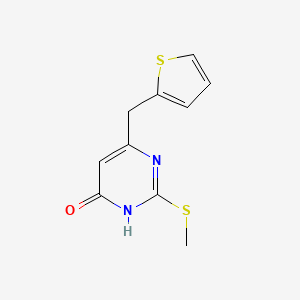
![3-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B1489745.png)
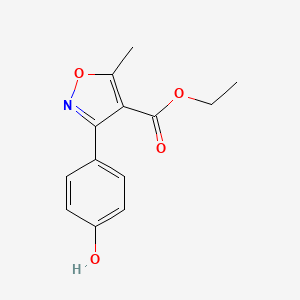
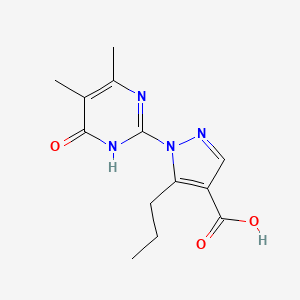
![4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1489749.png)
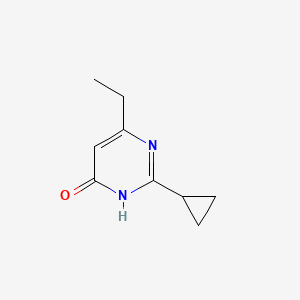
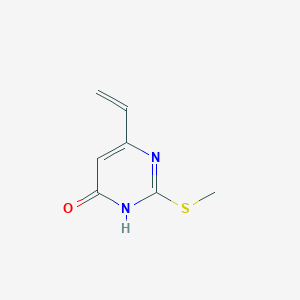
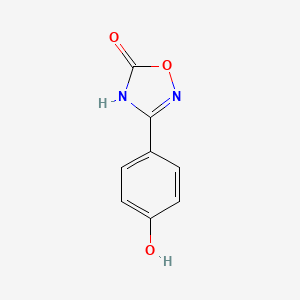
![6-methyl-1H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1489757.png)
